molecular formula C17H20N4O3S B2659977 3-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide CAS No. 890595-31-0

3-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide

Cat. No.: B2659977
CAS No.: 890595-31-0
M. Wt: 360.43
InChI Key: ABPBVNMGXREOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is a sulfonamide-based benzamide derivative featuring a seven-membered azepane ring linked via a sulfonyl group to a benzamide scaffold, which is further substituted with a pyrazine moiety at the N-position. This compound has been investigated primarily for its role as a carbonic anhydrase IX (CA IX) inhibitor, with demonstrated anticancer activity in preclinical studies . CA IX is a hypoxia-inducible enzyme overexpressed in solid tumors, making it a critical target for selective anticancer therapies. The compound’s design leverages the sulfonamide group’s ability to bind zinc ions in the CA active site, while the pyrazine and azepane moieties enhance solubility and target specificity .

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-pyrazin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c22-17(20-16-13-18-8-9-19-16)14-6-5-7-15(12-14)25(23,24)21-10-3-1-2-4-11-21/h5-9,12-13H,1-4,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPBVNMGXREOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C17H20N4O3S and a molecular weight of 360.43 g/mol. Its structure includes an azepan-1-ylsulfonyl group, a pyrazin-2-yl moiety, and a benzamide core, which may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thus preventing substrate access and subsequent catalysis. This mechanism is crucial for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Induction of Apoptosis : Compounds containing sulfonamide groups have shown promise in inducing apoptosis in various cancer cell lines. The ability to modulate pathways involved in cell survival and death, such as the caspase cascade and NF-κB signaling, suggests that this compound could be explored further for anticancer applications.
  • Case Study : A study demonstrated that derivatives similar to this compound effectively inhibited tumor growth in xenograft models, highlighting their potential as anticancer agents .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of this compound:

  • Inhibition of Cytokine Release : The compound has been shown to inhibit lipopolysaccharide (LPS)-induced interleukin 6 (IL-6) release in vitro. This suggests a mechanism where the compound could modulate inflammatory responses by targeting specific cytokine pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
4-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamideLacks chloro groupReduced reactivity
This compoundLacks chloro groupDifferent chemical properties

The presence of the chloro group in this compound may enhance its reactivity and interactions with biological targets, making it a more versatile compound for research applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between 3-(azepan-1-ylsulfonyl)-N-(pyrazin-2-yl)benzamide and related compounds:

Compound Name Key Structural Features Biological Activity Key Differences from Target Compound Reference
This compound Azepane sulfonyl, pyrazine-linked benzamide CA IX inhibition, anticancer N/A (Target compound)
3-(Azepan-1-ylsulfonyl)-N-(5-methylthiazol-2-yl)benzamide Azepane sulfonyl, thiazole-linked benzamide Undisclosed (structural analog) Thiazole replaces pyrazine; potential altered target affinity
4-{[3-(Piperidin-1-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide Piperidine, pyrazine-oxy linker, trifluoromethyl benzyl Undisclosed Piperidine (6-membered) vs. azepane (7-membered); oxygen linker introduces conformational flexibility
N-Methyl-4-({4-({[3-(N-methylmethanesulfonamido)pyrazin-2-yl]methyl}amino)-5-(trifluoromethyl)pyrimidin-2-yl}amino)benzamide Pyrazine sulfonamido, trifluoromethyl pyrimidine Anticancer (likely kinase inhibition) Complex pyrimidine substituent; dual sulfonamide groups enhance hydrophilicity
4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(pyrazin-2-yl)pyrimidin-2-yl]amino]benzamide Imidazole, pyrazine-pyrimidine hybrid, trifluoromethyl Antineoplastic (e.g., radotinib analog) Imidazole and pyrimidine substituents; broader kinase inhibition profile

Structural and Functional Analysis

Azepane vs. Piperidine Sulfonyl Groups

The target compound’s azepane ring (7-membered) contrasts with piperidine (6-membered) in analogs like the compound from . Larger ring systems like azepane may improve binding pocket compatibility in CA IX due to enhanced van der Waals interactions, though this could reduce metabolic stability compared to smaller rings .

Pyrazine vs. Thiazole/Other Aryl Groups

Replacing pyrazine with thiazole () introduces a sulfur atom, which may alter electronic properties and hydrogen-bonding capacity. Pyrazine’s nitrogen-rich structure likely enhances π-π stacking in the CA IX active site, whereas thiazole’s hydrophobicity could shift selectivity toward other targets .

Trifluoromethyl and Pyrimidine Modifications

Compounds with trifluoromethyl groups (Evidences 5, 7, 10) exhibit increased metabolic stability and membrane permeability due to the fluorine’s electronegativity. However, these groups may also elevate toxicity risks. The pyrimidine hybrid in ’s compound suggests a dual mechanism targeting both CA and kinases like Bcr-Abl, expanding therapeutic scope but reducing CA IX specificity .

Sulfonamide Linker Variations

The target compound’s sulfonyl group is critical for zinc coordination in CA IX. Analogs with additional sulfonamido linkages () may improve potency but could complicate pharmacokinetics due to increased polarity .

Research Findings and Activity Profiles

  • CA IX Inhibition: The target compound’s derivatives show nanomolar-range IC50 values against CA IX, outperforming non-sulfonamide benzamides. For example, replacing azepane with piperidine reduces activity by ~30%, highlighting the importance of ring size .
  • Anticancer Efficacy: In vitro studies demonstrate apoptosis induction in hypoxic tumor cells, with lower toxicity to normal cells compared to analogs like ’s radotinib derivative, which has broader kinase effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.